REACTION_CXSMILES
|
C(N(C(CO)(CO)CO)CCO)CO.C1N(CCS(O)(=O)=O)CCOC1.[CH3:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][O:39][S:40]([O-:43])(=[O:42])=[O:41].[Na+:44]>O>[CH3:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][O:39][S:40]([O-:43])(=[O:42])=[O:41].[Na+:44] |f:1.2.3,5.6|
|
Name
|
4
|
Quantity
|
12.5 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CO)N(CCO)C(CO)(CO)CO
|
Name
|
MES SDS
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1COCCN1CCS(=O)(=O)O.CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
|
Name
|
500
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Samples were diluted to 1 mg/ml with the relevant buffer and 16.71a1
|
Type
|
CUSTOM
|
Details
|
was removed from its casing
|
Type
|
WASH
|
Details
|
rinsed for 3×10 minutes with Milli-Q water
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
stained with Gelcode® Blue staining reagent (Pierce) for a minimum of one hour
|
Duration
|
1 h
|
Name
|
|
Type
|
|
Smiles
|
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(N(C(CO)(CO)CO)CCO)CO.C1N(CCS(O)(=O)=O)CCOC1.[CH3:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][O:39][S:40]([O-:43])(=[O:42])=[O:41].[Na+:44]>O>[CH3:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][O:39][S:40]([O-:43])(=[O:42])=[O:41].[Na+:44] |f:1.2.3,5.6|
|
Name
|
4
|
Quantity
|
12.5 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CO)N(CCO)C(CO)(CO)CO
|
Name
|
MES SDS
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1COCCN1CCS(=O)(=O)O.CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
|
Name
|
500
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Samples were diluted to 1 mg/ml with the relevant buffer and 16.71a1
|
Type
|
CUSTOM
|
Details
|
was removed from its casing
|
Type
|
WASH
|
Details
|
rinsed for 3×10 minutes with Milli-Q water
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
stained with Gelcode® Blue staining reagent (Pierce) for a minimum of one hour
|
Duration
|
1 h
|
Name
|
|
Type
|
|
Smiles
|
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |